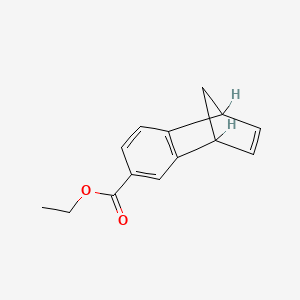
1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro- is an organic compound with the molecular formula C14H14O2 and a molecular weight of 214.2598 g/mol . This compound is known for its unique structure, which includes a methanonaphthalene core and an ethyl ester functional group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro- typically involves several steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the methanonaphthalene core. The carboxylic acid group is then introduced through a series of oxidation and esterification reactions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Análisis De Reacciones Químicas
1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups using nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The methanonaphthalene core provides structural stability and enhances the compound’s ability to penetrate cell membranes, facilitating its biological activity .
Comparación Con Compuestos Similares
1,4-Methanonaphthalene-6-carboxylic acid ethyl ester, 1,4-dihydro- can be compared with similar compounds such as:
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester: This compound has a similar ester functional group but differs in its core structure and fluorine substitution, which affects its chemical reactivity and biological activity.
7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester: Another similar compound with a quinoline core and different substituents, leading to variations in its pharmacological properties.
Propiedades
Número CAS |
56136-20-0 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
ethyl tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-4-carboxylate |
InChI |
InChI=1S/C14H14O2/c1-2-16-14(15)11-5-6-12-9-3-4-10(7-9)13(12)8-11/h3-6,8-10H,2,7H2,1H3 |
Clave InChI |
VSHAPUJEHFCURQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)C3CC2C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


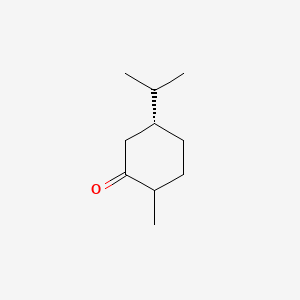
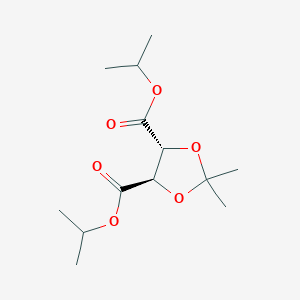
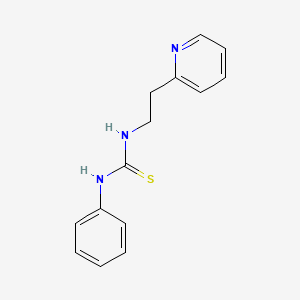

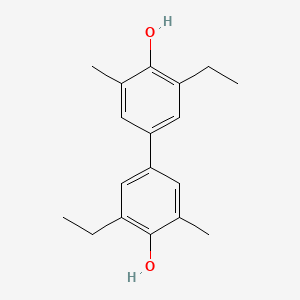
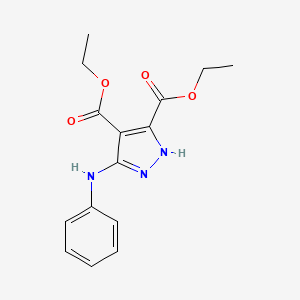
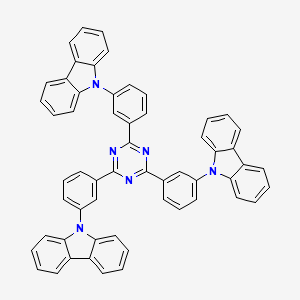

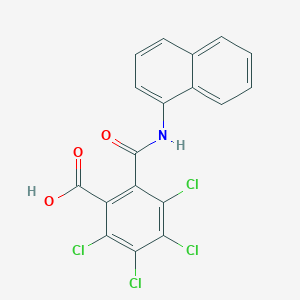
![9-[(4-Benzylphenoxy)methyl]anthracene](/img/structure/B11942053.png)
![2-[(2,4-Dimethylanilino)methylene]malononitrile](/img/structure/B11942054.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11942058.png)

![2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate](/img/structure/B11942067.png)
